molecular formula C13H15NO B1271278 1-Isobutyl-1H-indole-3-carbaldehyde CAS No. 433254-46-7

1-Isobutyl-1H-indole-3-carbaldehyde

Cat. No. B1271278
M. Wt: 201.26 g/mol
InChI Key: FYPAEEAXXGSBFC-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-indole-3-carbaldehyde is a chemical compound derived from indole-3-carbaldehyde. Indole derivatives are significant in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. The studies related to this compound focus on its synthesis and the potential for further chemical transformations, which are of interest in the development of new organic compounds with possible applications in drug discovery and material sciences.

Synthesis Analysis

The synthesis of compounds related to 1-Isobutyl-1H-indole-3-carbaldehyde has been explored through various methods. One approach involves the preparation of the 1,8-dihydropyrrolo[2,3-b]indole ring system from indole-3-carbaldehyde, which is a precursor to 1-Isobutyl-1H-indole-3-carbaldehyde . This synthesis route is notable for its stepwise process that allows for the introduction of different substituents, potentially leading to a variety of indole derivatives.

Molecular Structure Analysis

The molecular structure of 1-Isobutyl-1H-indole-3-carbaldehyde is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole moiety is a common framework in many biologically active molecules. The studies have not directly analyzed the molecular structure of 1-Isobutyl-1H-indole-3-carbaldehyde, but they provide insights into the reactivity of the indole ring system, which is crucial for understanding the chemical behavior of such compounds .

Chemical Reactions Analysis

Chemical reactions involving indole derivatives like 1-Isobutyl-1H-indole-3-carbaldehyde have been the subject of research due to their potential applications. For instance, the photochemical rearrangement of 1-allyl derivatives of the dihydropyrrolo[2,3-b]indole ring system has been studied, demonstrating the ability of these compounds to undergo structural changes upon exposure to light . Additionally, a three-component domino reaction has been developed to allylate 1H-indole-3-carbaldehyde, which could be a step towards synthesizing 1-Isobutyl-1H-indole-3-carbaldehyde . These reactions highlight the versatility of indole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isobutyl-1H-indole-3-carbaldehyde have not been explicitly detailed in the provided studies. However, the properties of indole derivatives generally include moderate to high melting points, solubility in organic solvents, and the ability to participate in hydrogen bonding due to the presence of a nitrogen atom in the pyrrole ring. The reactivity of the aldehyde group also plays a significant role in the compound's chemical behavior, as it can be involved in various organic reactions, such as nucleophilic addition or condensation .

properties

IUPAC Name

1-(2-methylpropyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPAEEAXXGSBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367808
Record name 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-indole-3-carbaldehyde

CAS RN

433254-46-7
Record name 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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